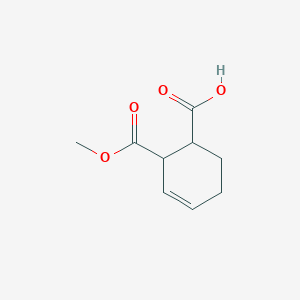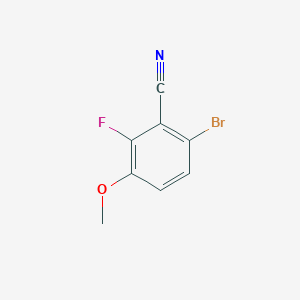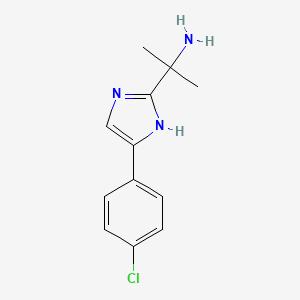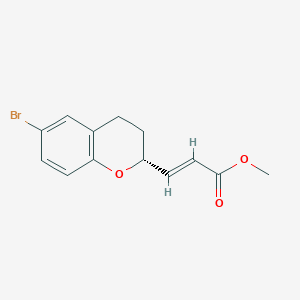
(R,E)-Methyl 3-(6-bromochroman-2-yl)acrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(R,E)-Methyl 3-(6-bromochroman-2-yl)acrylate is an organic compound with the molecular formula C13H13BrO3. It is a derivative of chroman, a bicyclic compound that includes a benzene ring fused to a tetrahydropyran ring. The presence of a bromine atom and an acrylate group in its structure makes it a versatile compound in organic synthesis and various scientific research applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (R,E)-Methyl 3-(6-bromochroman-2-yl)acrylate typically involves the following steps:
Bromination: The chroman derivative is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN).
Acrylation: The brominated chroman is then subjected to acrylation using methyl acrylate in the presence of a base such as potassium carbonate (K2CO3) or sodium hydride (NaH).
Industrial Production Methods
Industrial production methods for this compound often involve large-scale bromination and acrylation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
(R,E)-Methyl 3-(6-bromochroman-2-yl)acrylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Azides, thiocyanates.
Wissenschaftliche Forschungsanwendungen
(R,E)-Methyl 3-(6-bromochroman-2-yl)acrylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (R,E)-Methyl 3-(6-bromochroman-2-yl)acrylate involves its interaction with specific molecular targets and pathways. The bromine atom and acrylate group facilitate its binding to enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(R,E)-Methyl 3-(6-chlorochroman-2-yl)acrylate: Similar structure but with a chlorine atom instead of bromine.
(R,E)-Methyl 3-(6-fluorochroman-2-yl)acrylate: Contains a fluorine atom instead of bromine.
(R,E)-Methyl 3-(6-iodochroman-2-yl)acrylate: Contains an iodine atom instead of bromine.
Uniqueness
(R,E)-Methyl 3-(6-bromochroman-2-yl)acrylate is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological activity compared to its halogenated analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior and interactions with biological targets .
Eigenschaften
Molekularformel |
C13H13BrO3 |
|---|---|
Molekulargewicht |
297.14 g/mol |
IUPAC-Name |
methyl (E)-3-[(2R)-6-bromo-3,4-dihydro-2H-chromen-2-yl]prop-2-enoate |
InChI |
InChI=1S/C13H13BrO3/c1-16-13(15)7-5-11-4-2-9-8-10(14)3-6-12(9)17-11/h3,5-8,11H,2,4H2,1H3/b7-5+/t11-/m1/s1 |
InChI-Schlüssel |
XDNIKYAMKFETAE-OKPNEXGHSA-N |
Isomerische SMILES |
COC(=O)/C=C/[C@H]1CCC2=C(O1)C=CC(=C2)Br |
Kanonische SMILES |
COC(=O)C=CC1CCC2=C(O1)C=CC(=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


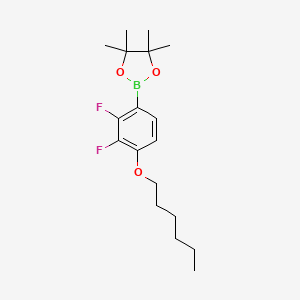

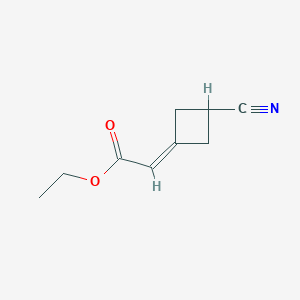
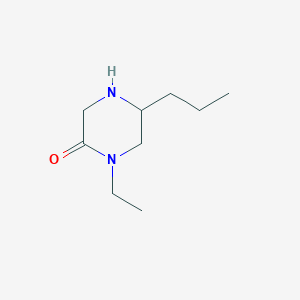
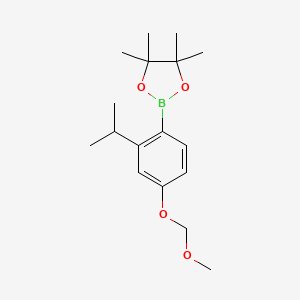
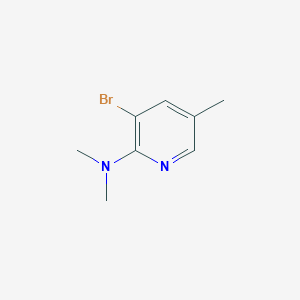
![ethyl 4-[3-(4-ethoxycarbonylphenyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzoate](/img/structure/B14032254.png)

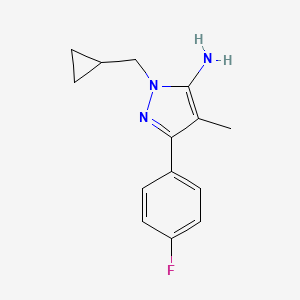
![(7R)-2,2-Difluoro-7-methyl-6,7-dihydro-[1,3]dioxolo[4,5-F]benzofuran-7-carboxylic acid](/img/structure/B14032273.png)
![N-[(3-methylpyrazin-2-yl)methylidene]hydroxylamine](/img/structure/B14032289.png)
